molecular formula C36H68O4 B593277 12-Oahsa CAS No. 101901-73-9

12-Oahsa

Cat. No.: B593277
CAS No.: 101901-73-9
M. Wt: 564.9 g/mol
InChI Key: OCHJVQODRYVDAA-YPKPFQOOSA-N
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Description

12-Oleoyl Hydroxy Stearic Acid (12-OAHSA) is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family. These compounds are endogenous lipids known for their anti-inflammatory properties. 12-Oleoyl Hydroxy Stearic Acid is specifically found in olive oil and has been studied for its potential to mitigate obesity-induced inflammation and improve glucose homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Oleoyl Hydroxy Stearic Acid typically involves the esterification of oleic acid with hydroxy stearic acid. This reaction can be catalyzed by various agents, including enzymes or chemical catalysts, under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent to facilitate the esterification process .

Industrial Production Methods

Industrial production of 12-Oleoyl Hydroxy Stearic Acid involves the extraction of oleic acid and hydroxy stearic acid from natural sources, such as olive oil. The extracted acids are then subjected to esterification under optimized conditions to produce 12-Oleoyl Hydroxy Stearic Acid in large quantities. Advanced techniques like liquid chromatography and mass spectrometry are used to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

12-Oleoyl Hydroxy Stearic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.

    Substitution: Common reagents include halogens and alkylating agents. .

Major Products Formed

Scientific Research Applications

12-Oleoyl Hydroxy Stearic Acid has a wide range of scientific research applications:

Mechanism of Action

12-Oleoyl Hydroxy Stearic Acid exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

12-Oleoyl Hydroxy Stearic Acid is unique among FAHFAs due to its specific structure and biological activities. Similar compounds include:

12-Oleoyl Hydroxy Stearic Acid stands out due to its high concentration in olive oil and its significant impact on obesity-induced inflammation and glucose homeostasis .

Properties

IUPAC Name

12-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h13-14,34H,3-12,15-33H2,1-2H3,(H,37,38)/b14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCHJVQODRYVDAA-YPKPFQOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H68O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601247627
Record name 11-Carboxy-1-hexylundecyl (9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name FAHFA(18:1(9Z)/12-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112105
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

101901-73-9
Record name 11-Carboxy-1-hexylundecyl (9Z)-9-octadecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101901-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Carboxy-1-hexylundecyl (9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601247627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAHFA(18:1(9Z)/12-O-18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112105
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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